Cas no 25173-37-9 (3-(4-methylphenoxy)propanoic acid)

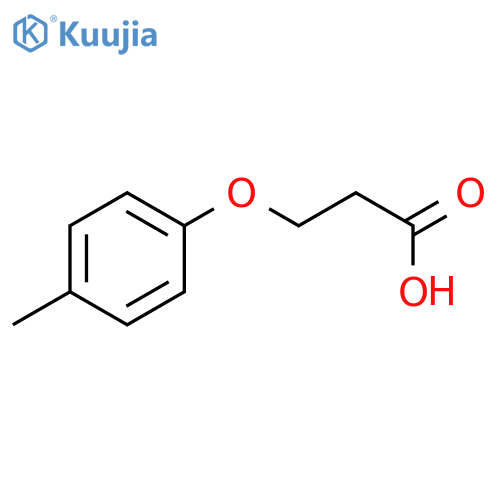

25173-37-9 structure

商品名:3-(4-methylphenoxy)propanoic acid

3-(4-methylphenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,3-(4-methylphenoxy)-

- 3-(4-methylphenoxy)propanoic acid

- 3-(4-Methylphenoxy)propionic acid

- 3-(p-Methoxyphenyl)propionicacid

- P-METHOXYHYDROCINNAMIC ACID

- 3-(p-Tolyloxy)propionic acid

- 3-(4-Methoxyphenoxy)propionyl chloride

- 3-(4-Tolyloxy)propionic acid

- NSC 134095

- beta-(4-Methylphenoxy)propionic acid

- ChemDiv2_001074

- A877679

- 25173-37-9

- 3-(4-Methylphenoxy)propionic acid, 96%

- AKOS000114510

- HMS2760D17

- 3-(p-Methoxyphenyl)propionic acid

- DTXSID90948028

- IDI1_019204

- 3-(4-tolyloxy)-propanoic acid

- 3-(4-Methoxyphenyl)propionicAcid

- NSC134095

- SMR000372578

- MFCD00220218

- Propanoic acid, 3-(4-methylphenoxy)-

- IFLab1_006148

- BDBM90648

- CHEMBL1564016

- HMS1429H10

- EN300-00044

- Z56805738

- IFLab2_000178

- HMS1372A18

- SCHEMBL1806524

- 3-(4-Methylphenoxy)propanoic acid #

- EU-0014129

- GNPISAHACGIXLZ-UHFFFAOYSA-N

- 3-(p-tolyloxy)propanoic acid

- 3-(p-tolyloxy)propanoicacid

- SY008359

- FT-0754675

- NSC-134095

- cid_281331

- F1575-0108

- J-015849

- MLS001002938

- F87249

- DB-013076

- STK662215

-

- MDL: MFCD00002777

- インチ: InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

- InChIKey: GNPISAHACGIXLZ-UHFFFAOYSA-N

- ほほえんだ: CC1C=CC(OCCC(O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 180.07866

- どういたいしつりょう: 180.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.145

- ゆうかいてん: 145-148 °C (lit.)

- ふってん: 293 ºC

- フラッシュポイント: 114 ºC

- PSA: 46.53

- じょうきあつ: 0.0±0.6 mmHg at 25°C

- ようかいせい: 使用できません

3-(4-methylphenoxy)propanoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 22-24/25

- セキュリティ用語:R22;R24/25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-methylphenoxy)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 7214942759-50MG |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 95% | 50MG |

$58 | 2023-07-03 | |

| TRC | M339425-100mg |

3-(4-Methylphenoxy)propionic Acid |

25173-37-9 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Life Chemicals | F1575-0108-10μmol |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| eNovation Chemicals LLC | Y1253620-5g |

Propanoic acid, 3-(4-methylphenoxy)- |

25173-37-9 | 95% | 5g |

$90 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 548863-25G |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 96% | 25G |

¥1503.06 | 2022-02-24 | |

| Life Chemicals | F1575-0108-5μmol |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Enamine | EN300-00044-0.25g |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 95% | 0.25g |

$25.0 | 2023-04-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6853-10G |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 95% | 10g |

¥ 917.00 | 2023-04-03 | |

| Life Chemicals | F1575-0108-4mg |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Enamine | EN300-00044-2.5g |

3-(4-methylphenoxy)propanoic acid |

25173-37-9 | 95% | 2.5g |

$103.0 | 2023-04-29 |

3-(4-methylphenoxy)propanoic acid 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

25173-37-9 (3-(4-methylphenoxy)propanoic acid) 関連製品

- 25173-36-8(3-(3-Methylphenoxy)propanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25173-37-9)3-(4-methylphenoxy)propanoic acid

清らかである:99%

はかる:25g

価格 ($):152.0